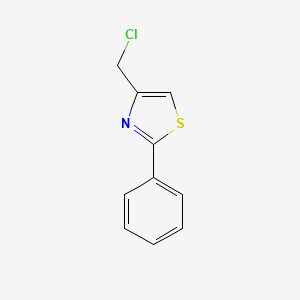

4-(Chloromethyl)-2-phenyl-1,3-thiazole

Overview

Description

4-(Chloromethyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-phenyl-1,3-thiazole typically involves the chloromethylation of 2-phenyl-1,3-thiazole. This can be achieved through the reaction of 2-phenyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the thiazole ring to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Additionally, the use of alternative chloromethylating agents and catalysts can be explored to improve the overall process.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-2-phenyl-1,3-thiazole undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted thiazole derivatives.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClN S

- SMILES : C1=CC=C(C=C1)C2=NC(=CS2)CCl

- InChIKey : SVEGSFSFMLCNFF-UHFFFAOYSA-N

The presence of the chloromethyl group allows for various chemical modifications, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry Applications

4-(Chloromethyl)-2-phenyl-1,3-thiazole has been explored for its potential therapeutic applications:

-

Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this compound have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Compound Type Activity IC (µM) Thiazole Derivative Antimicrobial 0.42 - 0.80 - Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, a study reported that specific derivatives exhibited IC values of 5.73 µM against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .

Synthetic Chemistry Applications

The compound serves as a crucial intermediate in the synthesis of more complex molecules:

- Building Block for Thiazole Derivatives : The chloromethyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is exploited in the synthesis of thiazole-based scaffolds that have been evaluated for diverse biological activities .

Common Reactions

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine atom replaced by nucleophiles (e.g., azides, amines) |

| Oxidation | Involves reagents like potassium permanganate |

| Reduction | Uses reducing agents such as lithium aluminum hydride |

Material Science Applications

Beyond medicinal uses, this compound is also being investigated for its role in developing advanced materials:

- Polymer Chemistry : The compound's reactivity allows it to be incorporated into polymers and coatings with enhanced properties. Its ability to form covalent bonds with various substrates makes it a candidate for creating functionalized materials .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates. The results indicated that compounds containing the chloromethyl group exhibited higher inhibition zones compared to non-modified counterparts, suggesting enhanced interaction with bacterial membranes .

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, treatment with derivatives of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: Depending on the specific derivative and application, the compound may influence pathways related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

4-(Chloromethyl)-2-phenyl-1,3-thiazole can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Examples include 2-phenyl-1,3-thiazole, 4-methyl-2-phenyl-1,3-thiazole, and 4-(bromomethyl)-2-phenyl-1,3-thiazole

Uniqueness: The presence of the chloromethyl group in this compound imparts unique reactivity, allowing it to undergo specific nucleophilic substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications.

Biological Activity

4-(Chloromethyl)-2-phenyl-1,3-thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with a chloromethyl group at the fourth position and a phenyl group at the second position. Its molecular formula is with a molecular weight of approximately 209.7 g/mol. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole structure is formed through cyclization reactions involving appropriate precursors.

- Chloromethylation : The introduction of the chloromethyl group can be achieved via nucleophilic substitution reactions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Properties

Studies have demonstrated that this compound shows effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory and Anticancer Activities

Preliminary studies indicate that this compound may possess anti-inflammatory and anticancer properties. It appears to inhibit specific enzymes involved in bacterial cell wall synthesis and interfere with cellular signaling pathways related to inflammation and cancer progression.

Comparative Biological Activity

The biological activity of this compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylthiazole | Lacks chloromethyl group | Less reactive |

| 4-Methyl-2-phenyl-1,3-thiazole | Contains methyl instead of chloromethyl | Altered reactivity |

| 2-Phenyl-1,3-thiazole-4-carboxylic acid | Carboxylic acid derivative | Different solubility |

| 4-Chlorothiazole | Similar thiazole ring without phenyl substitution | Different properties |

While specific mechanisms of action for this compound have not been fully elucidated, its electrophilic chloromethyl group suggests potential for alkylating other molecules. This reactivity could play a role in its interactions with biological systems.

Case Studies

Recent investigations have focused on the synthesis and evaluation of novel derivatives based on the thiazole framework. For instance:

Q & A

Q. Basic: What are the common synthetic routes for 4-(Chloromethyl)-2-phenyl-1,3-thiazole, and how can reaction conditions be optimized to improve yield and purity?

Answer:

The synthesis of this compound typically involves Hantzsch condensation between thiosemicarbazones and halogenated ketones (e.g., bromoacetophenone derivatives). For example, analogous thiazole compounds are synthesized via refluxing thiosemicarbazones with 2-bromo-4’-chloroacetophenone in ethanol, followed by purification via crystallization . Key optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction rates but may require careful temperature control to avoid side reactions.

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization.

- Purity validation : Melting point analysis (e.g., 49–50°C for the pure compound ) and spectroscopic techniques (NMR, IR) ensure structural integrity .

Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Answer:

Nuclear Magnetic Resonance (NMR) is critical for confirming the thiazole ring and chloromethyl group:

- ¹H NMR : Peaks at δ 4.8–5.2 ppm (CH2Cl) and aromatic protons (δ 7.2–8.1 ppm) .

- ¹³C NMR : Signals near 40 ppm (CH2Cl) and 150–160 ppm (thiazole C-2 and C-4) .

Infrared (IR) Spectroscopy : Stretching vibrations at ~680 cm⁻¹ (C-Cl) and 1600 cm⁻¹ (C=N) confirm functional groups .

Thin-Layer Chromatography (TLC) with silica gel and ethyl acetate/hexane (1:3) monitors reaction progress .

Q. Advanced: How can computational methods like molecular docking or DFT calculations be integrated with experimental data to predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., Leishmania enzymes). For example, thiazole derivatives showed strong interactions with trypanothione reductase, correlating with in vitro antiparasitic activity .

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. A lower gap (~4 eV) suggests potential for nucleophilic attacks, aligning with observed alkylation activity .

- Validation : Compare computational predictions with in vitro assays (e.g., IC50 values) to refine models .

Q. Advanced: What strategies are employed to resolve contradictions in reported biological activities of thiazole derivatives, and how can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Contradictions often arise from variations in substituent positioning or assay conditions. Strategies include:

- Systematic SAR : Synthesize derivatives with controlled modifications (e.g., halogenation at the phenyl ring or substitution at the thiazole C-4). For example, 4-(4-chlorophenyl) analogs showed enhanced antiparasitic activity compared to unsubstituted derivatives .

- Standardized Assays : Use uniform protocols (e.g., fixed concentrations, cell lines) to minimize variability.

- Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths from SHELX-refined structures ) with biological outcomes to identify structural determinants of activity.

Q. Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Answer:

- Hazard Profile : The chloromethyl group renders the compound corrosive (causes severe skin/eye damage). Use nitrile gloves, goggles, and fume hoods .

- Storage : Store in amber glass bottles at 2–8°C to prevent degradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced: How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound, and what challenges might arise during refinement?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data. For similar thiazoles, monoclinic systems (e.g., P2₁/c) are common .

- SHELX Workflow :

- Validation : Check R-factors (< 0.05) and residual electron density (< 0.3 eÅ⁻³) .

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGSFSFMLCNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284978 | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-31-7 | |

| Record name | 4771-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(chloromethyl)-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.